![molecular formula C5H9ClF3NO B2624002 (S)-3-(Trifluoromethyl)morpholine hydrochloride CAS No. 2193052-15-0](/img/structure/B2624002.png)
(S)-3-(Trifluoromethyl)morpholine hydrochloride
Overview
Description
“(S)-3-(Trifluoromethyl)morpholine hydrochloride” is a chemical compound with the molecular formula C5H9ClF3NO . It is a building block used in the synthesis of various pharmaceutical and chemical products .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a topic of significant research. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring with a trifluoromethyl group attached . The trifluoromethyl group is an important functional group in pharmaceuticals and agrochemicals .Chemical Reactions Analysis
Trifluoromethylation is a key reaction in the synthesis of trifluoromethyl-containing compounds. This process involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate . Recent advances in trifluoromethylation have been made, including the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .Mechanism of Action
Target of Action
It is known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of (S)-3-(Trifluoromethyl)morpholine hydrochloride involves the trifluoromethyl group. This group is traditionally a nucleophilic trifluoromethylating agent . It can form electron donor–acceptor (EDA) complexes with other compounds, which can undergo an intramolecular single electron transfer (SET) reaction under certain conditions .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Pharmacokinetics
The trifluoromethyl group is known to play an important role in pharmaceuticals, suggesting that it may influence the adme properties of the compound .
Result of Action
The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials, suggesting that it may have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, light conditions can influence the reactions involving trifluoromethyl-containing compounds . .
Advantages and Limitations for Lab Experiments
(S)-3-(Trifluoromethyl)morpholine hydrochloride has several advantages for use in laboratory experiments. It has a high degree of purity and stability, making it easy to handle and store. This compound is also readily available and relatively inexpensive. However, this compound has some limitations, including low solubility in certain solvents and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (S)-3-(Trifluoromethyl)morpholine hydrochloride. One potential area of research is the development of new synthetic routes for this compound that are more efficient and environmentally friendly. Another area of research is the exploration of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. Additionally, the development of this compound-based materials with unique properties is an area of interest for material science research.
In conclusion, this compound is a promising chemical compound with a wide range of applications in various fields of scientific research. Its unique properties and potential applications make it an attractive target for future research.
Synthesis Methods
The synthesis of (S)-3-(Trifluoromethyl)morpholine hydrochloride involves the reaction of morpholine with trifluoroacetic acid in the presence of a catalyst. The reaction proceeds under mild conditions and yields this compound as the final product. The purity and yield of this compound can be improved by using different purification techniques.
Scientific Research Applications
(S)-3-(Trifluoromethyl)morpholine hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been explored for its potential use as a synthetic intermediate in drug discovery.
properties
IUPAC Name |
(3S)-3-(trifluoromethyl)morpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-10-2-1-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFRHIUJBMHGLQ-WCCKRBBISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2193052-15-0 | |
Record name | (3S)-3-(trifluoromethyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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